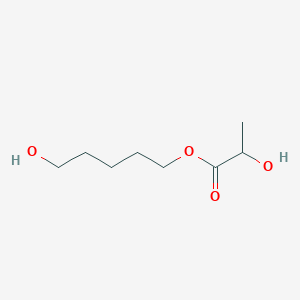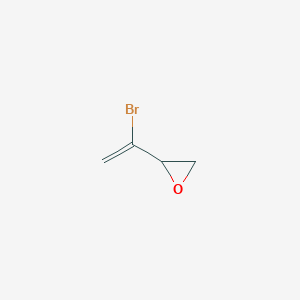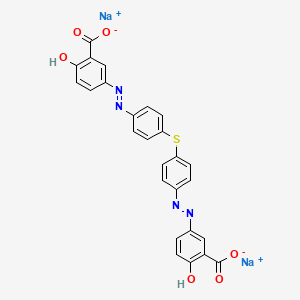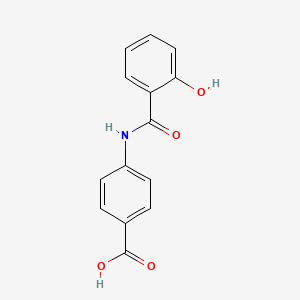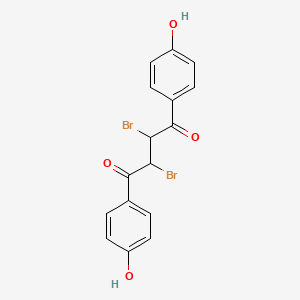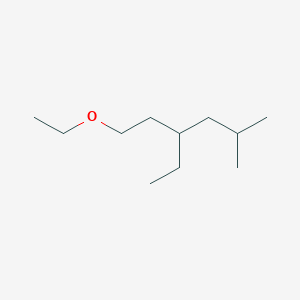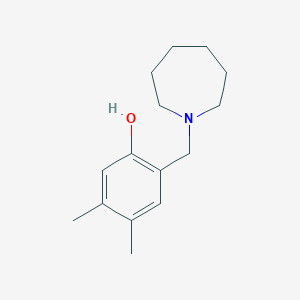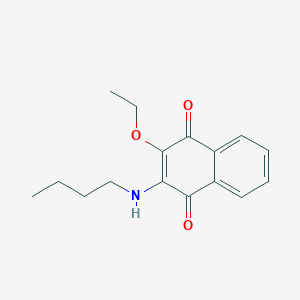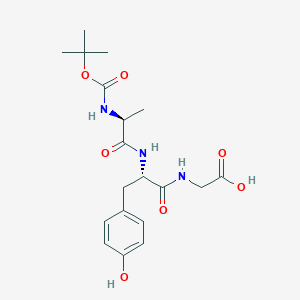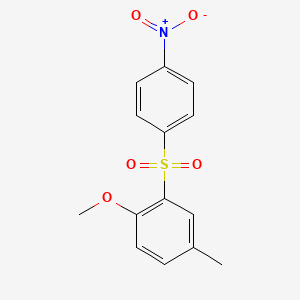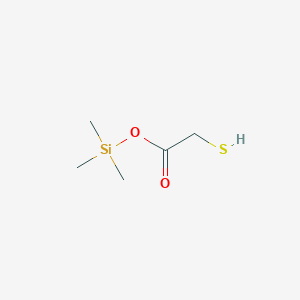
Trimethylsilyl sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl sulfanylacetate is an organosilicon compound with the molecular formula C8H20O2SSi2. It is characterized by the presence of a trimethylsilyl group and a sulfanylacetate moiety. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and as a reagent in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethylsilyl sulfanylacetate can be synthesized through the reaction of mercaptoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethylsilyl sulfanylacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of trimethylsilyl sulfanylacetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound used in organic synthesis, particularly in Sonogashira couplings.
Tris(trimethylsilyl)silane: A radical-based reagent used in reductions and hydrosilylation reactions.
Uniqueness
Trimethylsilyl sulfanylacetate is unique due to its combination of a trimethylsilyl group and a sulfanylacetate moiety, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring both protection of functional groups and participation in redox reactions .
Propiedades
Número CAS |
6398-65-8 |
|---|---|
Fórmula molecular |
C5H12O2SSi |
Peso molecular |
164.30 g/mol |
Nombre IUPAC |
trimethylsilyl 2-sulfanylacetate |
InChI |
InChI=1S/C5H12O2SSi/c1-9(2,3)7-5(6)4-8/h8H,4H2,1-3H3 |
Clave InChI |
YLMHHMHQJKWRAT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


